Home > Products > Screening Compounds P114939 > Ganaplacide hydrochloride
Ganaplacide hydrochloride -

Ganaplacide hydrochloride

Catalog Number: EVT-8250557
CAS Number:
Molecular Formula: C22H24ClF2N5O
Molecular Weight: 447.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Ganaplacide hydrochloride is classified as an antimalarial agent. It was discovered in the context of a collaborative effort involving the Genomics Institute of the Novartis Research Foundation and the Scripps Research Institute. The compound is notable for its unique mechanism of action, distinct from traditional antimalarial drugs.

Synthesis Analysis

Methods and Technical Details

The synthesis of ganaplacide hydrochloride involves a multi-step process typical for complex organic molecules. The initial stages typically include:

  1. Formation of Imidazolopiperazine Core: This is achieved through cyclization reactions involving appropriate precursors.
  2. Substitution Reactions: Targeted substitutions are performed to introduce functional groups that enhance the pharmacological properties of the compound.
  3. Hydrochloride Salt Formation: The final step involves converting the base form into its hydrochloride salt to improve solubility and bioavailability.

The detailed synthetic routes have not been disclosed in public sources, but they are expected to follow established protocols for imidazolopiperazine derivatives, which often include various organic transformations such as nucleophilic substitutions and cyclizations .

Molecular Structure Analysis

Structure and Data

Ganaplacide hydrochloride has a molecular formula of C22H23F2N5OC_{22}H_{23}F_{2}N_{5}O and a molar mass of approximately 411.457g/mol411.457\,g/mol. Its structure features a complex arrangement typical of imidazolopiperazines, characterized by:

  • A piperazine ring system.
  • Multiple fluorine substituents that enhance its antimalarial activity.
  • A hydroxyl group that may play a role in its interaction with biological targets.

The three-dimensional structure can be analyzed using computational chemistry tools, which provide insights into its conformational flexibility and potential binding interactions with target proteins .

Chemical Reactions Analysis

Reactions and Technical Details

Ganaplacide hydrochloride undergoes various chemical reactions during its synthesis and potential metabolic pathways in biological systems. Key reactions include:

  1. Nucleophilic Substitution: Essential for introducing various substituents on the piperazine ring.
  2. Cyclization Reactions: Critical for forming the imidazole moiety.
  3. Degradation Pathways: Understanding these pathways is crucial for assessing stability and efficacy in vivo.

The specific reaction conditions, such as temperature, solvent choice, and catalysts used, are tailored to optimize yield and purity during synthesis .

Mechanism of Action

Process and Data

Clinical trials have shown that ganaplacide can effectively clear malaria infections in patients, suggesting it interacts with essential metabolic pathways within the parasite .

Physical and Chemical Properties Analysis

Physical Properties

Ganaplacide hydrochloride exhibits several notable physical properties:

  • Appearance: Typically presented as a white to off-white crystalline powder.
  • Solubility: Enhanced solubility due to its hydrochloride form, facilitating oral administration.

Chemical Properties

  • Stability: The compound shows stability under standard laboratory conditions but requires careful handling to avoid degradation.
  • Reactivity: Reacts under specific conditions typical for imidazolopiperazines, particularly in nucleophilic substitution reactions.

Data regarding melting point, boiling point, and other thermodynamic properties are still under investigation as part of ongoing research .

Applications

Scientific Uses

Ganaplacide hydrochloride is primarily being developed for treating malaria. Its potential applications extend beyond this initial use; ongoing research aims to explore its efficacy against other parasitic infections or diseases caused by resistant strains of pathogens. The compound's unique mechanism may also inspire further developments in related therapeutic areas within infectious disease management .

Discovery and Development of Imidazolopiperazine Antimalarials

Phenotypic Screening Strategies for Novel Antimalarial Scaffolds

Phenotypic high-throughput screening (HTS) has emerged as the dominant strategy for identifying novel antimalarial chemotypes with activity against Plasmodium falciparum. Unlike target-based approaches, phenotypic screening assesses compound efficacy against whole parasites in physiologically relevant contexts, enabling the identification of molecules with novel mechanisms of action and multi-stage activity. Three major collaborative initiatives—conducted by St. Jude Children’s Research Hospital, GlaxoSmithKline, and Novartis—screened millions of compounds against asexual blood-stage parasites, leading to the discovery of the imidazolopiperazine scaffold [2] [5] [7].

These campaigns employed diverse detection methodologies:

  • Nucleic acid staining: Quantified parasite proliferation via DNA-intercalating dyes (e.g., SYBR Green) [5].
  • Enzymatic assays: Measured parasite lactate dehydrogenase activity as a viability marker [9].
  • Luciferase reporters: Utilized transgenic parasites expressing luciferase for rapid readouts of metabolic activity [5].

The Medicines for Malaria Venture (MMV) further facilitated compound sharing through open-access "compound boxes" (Pathogen Box, Global Health Priority Box), enabling broader evaluation of hits like the imidazolopiperazines. Crucially, secondary screens against liver stages (TCP-4) and gametocytes (TCP-5) identified scaffolds with transmission-blocking or prophylactic potential. The imidazolopiperazines demonstrated activity across all three critical target candidate profiles (TCP-1: asexual blood stage; TCP-4: liver stage; TCP-5: gametocytes), positioning them for further development [7] [8].

Table 1: Key Phenotypic Screening Campaigns Identifying Imidazolopiperazines

Screening OrganizationLibrary SizePrimary Detection MethodHit Criteria (IC₅₀)Multi-Stage Activity Confirmed
Novartis / Genomics Institute>1.7 million compoundsLuciferase activity (transgenic parasites)<100 nMYes (Asexual, liver, gametocyte)
St. Jude Children’s Research Hospital300,000 compoundsSYBR Green DNA staining<500 nMPartial (Asexual & liver)
MMV Pathogen Box400 diverse compoundsLactate dehydrogenase assay<1 µMVariable by compound

Lead Optimization of Ganaplacide from the Imidazolopiterazine Chemotype

Ganaplacide (KAF156) originated from a hit compound (GNF-Pf-5069) identified in Novartis’ phenotypic screen. Initial structure-activity relationship (SAR) studies focused on improving potency, metabolic stability, and pharmacokinetics while retaining multi-stage activity [6] [8]. Key modifications during optimization included:

  • Side Chain Optimization: Replacement of the original benzodioxol-5-ylamino group with 4-fluorophenyl at the R₂ position enhanced potency 4-fold against both chloroquine-sensitive (3D7) and -resistant (W2) strains. Introduction of an α-methylalanine residue at R₁ significantly improved metabolic stability [6] [8].
  • Piperazine Ring Modifications: Incorporation of dimethyl substituents at the 8-position of the piperazine ring (e.g., 8,8-dimethyl) boosted nanomolar potency (EC₅₀ = 3–4 nM) and reduced cardiotoxicity risk. Conversion to a lactam structure further refined solubility but required stabilization efforts [8].
  • Resistance Mitigation: Early resistance studies indicated mutations in the Plasmodium falciparum cyclic amine resistance locus (PfCARL, PF3D7_0321900) gene. Optimized compounds like ganaplacide maintained efficacy against strains harboring PfCARL mutations and artemisinin-resistant backgrounds (e.g., Kelch13 mutants) by targeting multiple resistance pathways [8].

The final optimized molecule, ganaplacide, exhibited potent activity against clinical isolates of P. falciparum (IC₅₀ range: 1.4–65.8 nM) and P. vivax, with complete transmission blockade at 50 nM against early-stage gametocytes [8]. Its pharmacokinetic profile featured rapid absorption (Tₘₐₓ: 1–5 hours) and a half-life of 47–56 hours, supporting once-daily dosing in combination therapies [4] [8].

Table 2: Lead Optimization Milestones for Ganaplacide

ParameterInitial Hit (GNF-Pf-5069)Intermediate (GNF156)Optimized (Ganaplacide/KAF156)
Chemical Structure Key ChangeBenzodioxol-5-ylamino at R₃4-Fluorophenyl at R₂; glycine at R₁8,8-Dimethyl piperazine; α-methylalanine
Asexual Blood Stage IC₅₀ (nM)120 (3D7)15 (3D7)3 (3D7), 4 (W2)
Liver Stage Activity (P. berghei)Not reportedPartial inhibitionComplete inhibition at 100 nM
Gametocyte IC₅₀ (nM)>1000505 (Stage II)
Primary Resistance MechanismUndefinedPfCARL mutationsActivity against PfCARL mutants retained

Role of High-Throughput Assays in Prioritizing Fast-Killing Compounds

The emergence of artemisinin resistance necessitated assays capable of differentiating compound killing kinetics. Traditional viability assays (e.g., SYBR Green) measure proliferation inhibition after 72 hours but fail to capture early parasiticidal effects. High-throughput adaptations addressing this include:

  • Automated Schizont Maturation Assays: Utilizing high-content imaging, these track schizont development in real-time. Compounds like ganaplacide arrest maturation within 24 hours, classifying them as fast-killing—comparable to artemisinins [9].
  • Rate-of-Kill Kinetics: Flow cytometry-based invasion assays quantify merozoite egress and reinvasion capacity. Ganaplacide’s inhibition of plasmepsin X (PMX) disrupts egress, preventing ring formation within one lifecycle (48 hours) [7] [9].
  • Stage-Specificity Profiling: Automated imaging classifies compounds by vulnerable stages. Ganaplacide targets ring-stage parasites (like artemisinins) but also blocks trophozoite-to-schizont transition via PfPKG inhibition, enabling dual-stage activity [7] [9].

These assays evaluated 685 compounds from MMV boxes, identifying ganaplacide among 79 fast-ring-stage actives. Its rapid activity (parasite clearance half-life <1 hour in some models) and synergy with slow-acting partners like lumefantrine validated its prioritization for clinical development [4] [9].

Properties

Product Name

Ganaplacide hydrochloride

IUPAC Name

2-amino-1-[3-(4-fluoroanilino)-2-(4-fluorophenyl)-8,8-dimethyl-5,6-dihydroimidazo[1,2-a]pyrazin-7-yl]ethanone;hydrochloride

Molecular Formula

C22H24ClF2N5O

Molecular Weight

447.9 g/mol

InChI

InChI=1S/C22H23F2N5O.ClH/c1-22(2)21-27-19(14-3-5-15(23)6-4-14)20(26-17-9-7-16(24)8-10-17)28(21)11-12-29(22)18(30)13-25;/h3-10,26H,11-13,25H2,1-2H3;1H

InChI Key

XCXQBXGWYRFISY-UHFFFAOYSA-N

SMILES

CC1(C2=NC(=C(N2CCN1C(=O)CN)NC3=CC=C(C=C3)F)C4=CC=C(C=C4)F)C.Cl

Canonical SMILES

CC1(C2=NC(=C(N2CCN1C(=O)CN)NC3=CC=C(C=C3)F)C4=CC=C(C=C4)F)C.Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.